6-(3-methoxyphenyl)-1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Other carboxamides: Compounds with carboxamide groups that have similar chemical properties and applications.
Uniqueness
N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of pyrazole and pyrazolo[3,4-b]pyridine cores, along with the carboxamide group, makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C23H26N6O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-1,3-dimethyl-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N6O2/c1-13(2)29-14(3)10-20(27-29)25-23(30)18-12-19(16-8-7-9-17(11-16)31-6)24-22-21(18)15(4)26-28(22)5/h7-13H,1-6H3,(H,25,27,30) |
InChI Key |
NPSOXMJEARFBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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